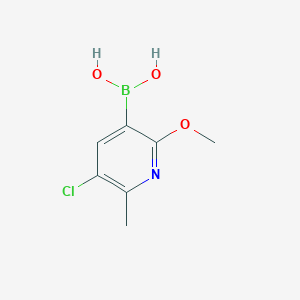

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C7H9BClNO3 and a molecular weight of 201.42 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with chloro, methoxy, and methyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid typically involves the borylation of the corresponding halopyridine precursor. One common method is the palladium-catalyzed borylation of 5-chloro-2-methoxy-6-methylpyridine using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: The boronic acid group can be removed under acidic or basic conditions, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3) in solvents like toluene or ethanol.

Protodeboronation: Reagents include acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl or styrene derivatives, depending on the coupling partner.

Protodeboronation: The major product is 5-chloro-2-methoxy-6-methylpyridine.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid serves as a crucial building block in the synthesis of pharmaceuticals, especially in developing anti-cancer agents. Its boronic acid functionality allows for the formation of stable complexes with biomolecules, enhancing drug efficacy and specificity against cancer cells .

Case Study: Anticancer Activity

Research has demonstrated that boronic acid derivatives can induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. For instance, studies on renal cancer and leukemia cell lines showed potent inhibition of cell growth when treated with boronic acid-containing compounds, highlighting their potential as effective anticancer agents .

Organic Synthesis

Cross-Coupling Reactions

This compound is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for creating complex organic molecules. These reactions are vital in producing agrochemicals and fine chemicals, showcasing its importance in organic chemistry .

| Reaction Type | Importance | Example Applications |

|---|---|---|

| Cross-Coupling | Formation of C-C bonds | Synthesis of pharmaceuticals and agrochemicals |

| Suzuki-Miyaura | Formation of biaryl compounds | Development of advanced materials |

Material Science

Development of Advanced Materials

this compound is utilized in the development of new materials such as polymers and coatings. Its unique properties contribute to enhanced durability and chemical resistance, making it valuable for applications requiring robust materials .

Agricultural Chemistry

Agrochemical Formulation

The compound plays a role in formulating agrochemicals, contributing to the development of effective herbicides and pesticides that are safer for the environment. Its ability to modulate biological pathways makes it suitable for targeting specific pests while minimizing ecological impact .

Analytical Chemistry

Detection and Quantification Techniques

In analytical chemistry, this compound is used in various techniques for detecting and quantifying specific compounds. This application is crucial for environmental monitoring and food safety studies, where accurate measurement of chemical substances is essential .

Enzyme Inhibition

Therapeutic Applications

Boronic acids are recognized for their ability to inhibit various enzymes by forming reversible covalent bonds with hydroxyl groups. This compound has shown potential as an inhibitor of specific biological pathways involved in cancer cell proliferation and survival, making it relevant for therapeutic applications .

| Enzyme Targeted | Inhibition Mechanism | Potential Application |

|---|---|---|

| Serine Proteases | Reversible covalent bond with hydroxyl groups | Cancer treatment |

| Kinases | Modulation of signaling pathways | Diabetes management |

Mécanisme D'action

The mechanism of action of 5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-6-methylpyridine: Similar structure but lacks the boronic acid group.

5-Chloro-2-methoxypyridine-3-boronic acid: Similar structure but lacks the methyl group.

Uniqueness

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the boronic acid group allows for versatile functionalization through cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

5-Chloro-2-methoxy-6-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a pyridine ring with a chlorine atom, a methoxy group, and a boronic acid functional group, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₇H₉BClNO₃

- Molecular Weight : Approximately 189.52 g/mol

- Structural Features : The presence of the chlorine and methoxy groups enhances the compound's reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Boronic acids, including this compound, are known to form reversible covalent bonds with hydroxyl groups in biomolecules. This property allows them to act as enzyme inhibitors, particularly against serine proteases and certain kinases. The ability to modulate signaling pathways involved in cell proliferation and survival positions this compound as a candidate for anti-cancer therapies .

Key Mechanisms:

- Enzyme Inhibition : Interacts with specific enzymes, leading to inhibition of their activity.

- Reversible Binding : Forms reversible complexes with diols, which is significant in biosensor technology.

- Modulation of Signaling Pathways : Influences pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Investigated for its potential to inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antibacterial and Antiviral Properties : Boronic acids have shown efficacy against various bacterial and viral strains.

- Use in Drug Development : Serves as a building block in the synthesis of more complex pharmaceutical agents.

Case Studies and Research Findings

Several studies highlight the biological activity of boronic acids and their derivatives:

- Combination Therapies :

- Mechanistic Studies :

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₉BClNO₃ | Contains both chlorine and methoxy groups |

| 2-Methoxy-6-methylpyridine-3-boronic acid | C₇H₉BNO₃ | Lacks chlorine; primarily used as a coupling agent |

| 2-Chloro-6-methylpyridine-3-boronic acid | C₆H₇BClNO₂ | Similar structure but without methoxy group |

| 5-Bromo-2-methoxy-6-methylpyridine-3-boronic acid | C₇H₉BBrNO₃ | Bromine substitution instead of chlorine |

Propriétés

IUPAC Name |

(5-chloro-2-methoxy-6-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BClNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQRZZIAQDQBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1OC)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.